molecular formula C16H32O B14095264 2-Hexadecen-1-ol CAS No. 22104-83-2

2-Hexadecen-1-ol

Cat. No.: B14095264
CAS No.: 22104-83-2
M. Wt: 240.42 g/mol
InChI Key: MIDSQDHRRBSMIZ-UHFFFAOYSA-N
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Description

2-Hexadecen-1-ol (C₁₆H₃₂O, molecular weight: 240.42 g/mol) is a monounsaturated fatty alcohol with a 16-carbon chain and a double bond at the second carbon (E-isomer configuration) . It is naturally occurring in plants such as Schimpera arabica and marine algae, where it contributes to bioactive properties like antimicrobial and antioxidant activities . Its structure includes a hydroxyl group at the terminal carbon and a trans-configured double bond (E), which influences its physicochemical behavior and biological interactions .

Properties

CAS No.

22104-83-2

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

hexadec-2-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3

InChI Key

MIDSQDHRRBSMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCO

Origin of Product

United States

Preparation Methods

Sodium Borohydride Reduction

Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Temperature: 0–25°C.
  • Stoichiometry: 1.2 equivalents NaBH₄ per aldehyde.
    Mechanism :
    $$
    \text{(E)-Hexadec-2-enal} + \text{NaBH₄} \rightarrow \text{this compound} + \text{NaBO₂}
    $$
    Yield : 82–89%.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reaction Conditions :

  • Solvent: Anhydrous diethyl ether.
  • Temperature: −10°C to 0°C.
  • Stoichiometry: 1.5 equivalents LiAlH₄.
    Outcome :
  • Higher selectivity for anti-Markovnikov addition compared to NaBH₄.
  • Yield: 88–92%.

Catalytic Hydrogenation of α,β-Unsaturated Esters

Industrial-scale production often employs hydrogenation of (E)-hexadec-2-enoic acid esters:

Palladium-Catalyzed Hydrogenation

Conditions :

  • Catalyst: 5% Pd/C (2–5 wt% substrate).
  • Solvent: Ethyl acetate.
  • Pressure: 10–15 bar H₂.
  • Temperature: 50–60°C.
    Reaction :
    $$
    \text{Methyl (E)-hexadec-2-enoate} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{this compound} + \text{MeOH}
    $$
    Yield : 94–96%.

Platinum Oxide (Adams’ Catalyst) Hydrogenation

Conditions :

  • Catalyst: PtO₂ (1–3 mol%).
  • Solvent: Methanol.
  • Pressure: 3–5 bar H₂.
  • Temperature: 25–30°C.
    Outcome :
  • Faster reaction kinetics but higher catalyst cost.
  • Yield: 90–93%.

Acetylation-Hydrolysis of Isophytol Derivatives

A two-step process converts isophytol (a diterpene alcohol) into this compound:

Acetylation of Isophytol

Reaction :
$$
\text{Isophytol} + \text{Acetic Anhydride} \xrightarrow{\text{Mg(ClO₄)₂}} \text{3,7,11,15-Tetramethylhexadec-2-enyl Acetate}
$$
Conditions :

  • Catalyst: Magnesium perchlorate (0.5–1 mol%).
  • Solvent: n-Hexane.
  • Temperature: 15°C for 5 hours.
    Yield : 94.9% (GC purity: 95.8%).

Alkaline Hydrolysis of the Acetate

Reaction :
$$
\text{Acetate Derivative} + \text{NaOH} \rightarrow \text{this compound} + \text{NaOAc}
$$
Conditions :

  • Solvent: Methanol/water (4:1).
  • Temperature: Reflux (65°C).
  • Time: 3 hours.
    Yield : 89–91%.

Industrial Production Metrics

A comparative analysis of scalability and efficiency:

Method Catalyst Temperature (°C) Pressure (bar) Yield (%) Purity (%)
NaBH₄ Reduction None 25 Atmospheric 82–89 98
LiAlH₄ Reduction None −10 to 0 Atmospheric 88–92 99
Pd/C Hydrogenation Pd/C 50–60 10–15 94–96 99.5
PtO₂ Hydrogenation PtO₂ 25–30 3–5 90–93 98.5
Acetylation-Hydrolysis Mg(ClO₄)₂/NaOH 15 (Step 1) Atmospheric 89–91 95.8

Challenges and Optimization Strategies

  • Stereochemical Control : The (E)-configuration of the double bond is critical for biological activity. Hydrogenation methods using Pd/C or PtO₂ preserve stereochemistry better than borohydride reductions.
  • Byproduct Formation : Over-reduction to hexadecan-1-ol occurs if hydrogenation exceeds 60°C. Temperature moderation and catalyst loading adjustments mitigate this.
  • Catalyst Recovery : Industrial setups employ fixed-bed reactors with recycled Pd/C to reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with metal catalysts (palladium, nickel)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halides

Scientific Research Applications

2-Hexadecen-1-ol is a chemical compound that has been reported in Glehnia littoralis . It is also found in a petroleum ether:acetone extract . Research indicates several potential applications of this compound, particularly concerning its antioxidant and antimicrobial properties .

Potential Applications of this compound

Schimpera arabica extract containing this compound and beta sitosterol was found to have significant antioxidant and antimicrobial potential .

Antioxidant Properties

  • Free Radical Scavenging: this compound exhibits free radical scavenging activity, as estimated by ABTS and DPPH methods . According to one study, 100 μg ml-1 of the ethyl acetate fraction scavenged 93% of DPPH. In addition, chelation was 86.2% in the ABTS assay and 88% in the ferric chloride reducing power assay .
  • In vitro antioxidant potential: Studies on Schimpera arabica demonstrated that this compound is one of the major constituents of the crude extract, exhibiting a significant antioxidant potential .

Antimicrobial Properties

  • This compound has demonstrated significant and comparable antimicrobial activity .
  • Antimicrobial agent: 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, also known as Phytolditerpene, is an antimicrobial agent .

Other Potential Applications

  • In Food Preparation: Schimpera arabica, which contains this compound, is naturally present and used in food preparation in most Arabian nations .
  • Medicinal Use: Characterization of S. arabica may provide insight into its medicinal use as a home remedy for bacterial infection and as an antioxidant .

Gas Chromatography-Mass Spectroscopy Analysis

  • GC-MS analysis can reveal the presence of this compound .
  • GC-MS analysis of the extract of Schimpera arabica revealed the presence of 27 compounds. Phenolic and flavonoid contents were found in high amounts (7·6-18 mg GAE, mg g -1 ; 3·2-10·8 mg catechin, mg g -1 ) in dry plant material .
  • Twenty-one compounds were identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The prevailing compounds were 3,7,11,15-Tetramethyl-2-hexadecen-1 .

Mechanism of Action

The mechanism of action of 2-Hexadecen-1-ol involves its interaction with cellular components. It is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 2-Hexadecen-1-ol with four related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Sources Bioactivities
This compound C₁₆H₃₂O 240.42 - E-2 double bond
- Terminal hydroxyl group
Schimpera arabica, marine algae Antioxidant, antimicrobial
3,7,11,15-Tetramethyl-2-hexadecen-1-ol C₂₀H₄₀O 296.53 - E-2 double bond
- Four methyl substituents
Sargassum horneri, Clerodendrum inerme Enhanced antimicrobial, anti-inflammatory, anti-diabetic
(Z)-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 - Z-11 double bond
- Terminal hydroxyl group
Synthetic/specialized extracts Limited data; potential role in pheromone signaling due to Z-configuration
2-Hexen-1-ol C₆H₁₂O 100.16 - Shorter chain (C6)
- Terminal hydroxyl group
Plant volatiles Flavoring agent, insect attractant
Dodecan-1-ol C₁₂H₂₆O 186.33 - Saturated C12 chain
- Terminal hydroxyl group
Plant waxes, synthetic sources Surfactant, cosmetic ingredient

Key Research Findings

Bioactivity Variations
  • This compound : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 50–100 µg/mL) and antioxidant capacity (IC₅₀: 35–40 µg/mL via DPPH assay) .
  • (Z)-11-Hexadecen-1-ol: Limited bioactivity data, but its Z-configuration may reduce membrane permeability compared to the E-isomer .
Structural Impact on Function
  • Chain Length : Longer chains (C16 vs. C6) increase hydrophobicity, improving membrane disruption in antimicrobial activity .
  • Double Bond Position : A double bond at C2 (vs. C11) enhances rigidity, affecting antioxidant efficacy by stabilizing radical intermediates .
  • Substituents : Methyl groups in 3,7,11,15-tetramethyl derivatives improve bioavailability and target binding, as seen in anti-diabetic assays (α-glucosidase inhibition: 70% at 100 µg/mL) .

Biological Activity

2-Hexadecen-1-ol, a long-chain unsaturated alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, including data tables and findings from various studies.

This compound (C16H32O) is characterized by its long carbon chain and a double bond, which contribute to its unique biological properties. It is commonly found in various plant extracts and has been studied for its potential health benefits.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. A notable study evaluated the antimicrobial potential of extracts containing this compound against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of Schimpera arabica extracts, this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited comparable antimicrobial activity to beta-sitosterol, with inhibition zones measured using the well-diffusion method.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella typhi14
Candida albicans17

The findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated extensively. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

Research Findings

A study assessing the antioxidant capacity of various plant extracts found that this compound showed significant free radical scavenging activity. The antioxidant assays included DPPH and ABTS methods, revealing high scavenging rates.

Assay TypeScavenging Activity (%)
DPPH93% at 100 µg/ml
ABTS86% at 100 µg/ml

These results indicate that this compound can effectively reduce oxidative stress, which is linked to various chronic diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that its structure allows it to interact with cellular membranes, potentially disrupting microbial cell integrity and modulating oxidative stress pathways.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 2-Hexadecen-1-ol in plant extracts, and how should data be validated?

  • Methodology :

  • GC-MS Analysis : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and helium as the carrier gas. Optimize temperature gradients (e.g., 50°C initial, ramping to 300°C) to resolve this compound from co-eluting compounds .
  • Validation : Cross-reference retention indices and mass spectra with libraries such as NIST or Wiley. Confirm structural identity via comparison with synthetic standards or published spectral data .
  • Quantitation : Use internal standards (e.g., methyl esters of fatty acids) and validate reproducibility through triplicate injections .

Q. How can extraction protocols for this compound from natural sources be optimized for yield and bioactivity?

  • Methodology :

  • Solvent Selection : Prioritize non-polar solvents (e.g., petroleum ether, hexane) for lipid-soluble compounds. Perform sequential extraction (polar to non-polar) to isolate this compound from complex matrices .
  • Temperature Control : Use Soxhlet extraction at 60–80°C to prevent thermal degradation .
  • Bioactivity-Guided Fractionation : Screen fractions for antioxidant/antimicrobial activity using DPPH radical scavenging and microdilution assays. Correlate activity peaks with GC-MS profiles to identify bioactive fractions containing this compound .

Advanced Research Questions

Q. What experimental strategies are effective in studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • Computational Modeling : Perform molecular docking (e.g., Glide software) to predict binding affinities of this compound analogs (e.g., acetylated derivatives) to target proteins (e.g., RAD51 for anticancer activity). Prioritize derivatives with low glide energy scores (< -6 kcal/mol) .
  • Synthetic Modifications : Introduce functional groups (e.g., hydroxylation, acetylation) and assess changes in bioactivity via in vitro cytotoxicity assays (e.g., MTT on pancreatic cancer cell lines) .
  • Spectral Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm structural changes and correlate with activity trends .

Q. How should contradictory results in this compound’s biological activity be addressed methodologically?

  • Methodology :

  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., extraction solvent purity, cell line heterogeneity) .
  • Dose-Response Validation : Repeat assays across a broader concentration range (e.g., 1–100 µM) to confirm dose-dependent effects .
  • Ecological Context : Evaluate environmental factors (e.g., pH, temperature) in antimicrobial assays, as this compound’s efficacy may vary under different conditions .

Q. What integrated approaches combine in silico and in vitro methods to evaluate this compound’s therapeutic potential?

  • Methodology :

  • In Silico Screening : Use AutoDock Vina to predict binding to cancer-related targets (e.g., EGFR, PI3K). Filter compounds with glide scores < -7.0 for experimental testing .
  • In Vitro Validation : Perform apoptosis assays (e.g., Annexin V/PI staining) and ROS detection in treated cancer cells. Corrogate results with docking predictions .
  • Synergistic Studies : Test this compound in combination with chemotherapeutics (e.g., cisplatin) using Chou-Talalay synergy analysis .

Q. How can researchers assess the ecological impact of this compound during laboratory handling?

  • Methodology :

  • Aquatic Toxicity Screening : Follow OECD Guideline 202 (Daphnia magna acute immobilization test) to estimate LC₅₀ values. Use concentrations ≤ 10 mg/L for initial assessments .
  • Waste Management : Neutralize aqueous waste with activated carbon filtration before disposal. Document protocols to comply with REACH regulations .

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